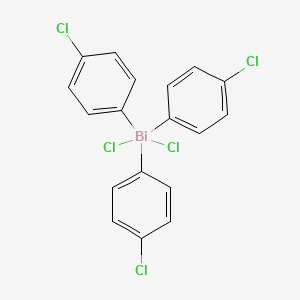

Bismuth, dichlorotris(4-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bismuth, dichlorotris(4-chlorophenyl)- (Chemical Formula: C₁₈H₁₂Cl₅Bi), is an organobismuth compound featuring a central bismuth atom coordinated to three 4-chlorophenyl groups and two chlorine atoms. This compound belongs to the class of triaryl bismuth derivatives, which are characterized by their mixed aryl-halide coordination. Such compounds are of interest in organic synthesis, catalysis, and materials science due to bismuth’s low toxicity compared to other heavy metals and its unique redox properties .

However, specific data on its synthesis, crystallography, or direct applications are sparse in the literature, necessitating comparisons with structurally analogous compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bismuth, dichlorotris(4-chlorophenyl)- typically involves the reaction of bismuth trichloride with 4-chlorophenyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate products. The general reaction can be represented as follows:

BiCl3+3C6H4ClMgBr→Bi(C6H4Cl)3Cl2+3MgBrCl

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods for this compound are less common due to its specialized applications. scaling up the laboratory methods with appropriate safety and environmental controls can be considered for industrial production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bismuth, dichlorotris(4-chlorophenyl)- can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.

Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state bismuth compounds.

Substitution: The chlorine atoms in the compound can be substituted by other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or phosphines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(I) species .

Scientific Research Applications

Chemistry: Bismuth, dichlorotris(4-chlorophenyl)- is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds. It serves as a precursor for various organobismuth compounds.

Biology and Medicine: Research has explored the potential of organobismuth compounds in medicinal chemistry, particularly for their antimicrobial properties. Bismuth compounds are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique electronic and optical properties. Its high electrical resistance and Hall Effect make it suitable for specific electronic applications .

Mechanism of Action

The mechanism by which Bismuth, dichlorotris(4-chlorophenyl)- exerts its effects is primarily through its interaction with biological molecules. The bismuth center can coordinate with various biomolecules, disrupting their normal function. This coordination can inhibit the activity of enzymes or interfere with the structural integrity of cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Bismuth, Dichlorotris[4-(trifluoromethyl)phenyl]-

- Structure : Replaces 4-chlorophenyl with 4-(trifluoromethyl)phenyl groups.

- Properties : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -Cl, which may increase thermal stability but reduce nucleophilic reactivity. Safety data indicate similar irritant hazards (R36/37/38 for eyes/skin/respiratory tract) as observed in chlorinated bismuth derivatives .

Triphenylbismuth Dichloride

- Structure : Bismuth coordinated to three phenyl groups and two chlorides.

- Comparison : The absence of electron-withdrawing substituents on phenyl rings likely reduces oxidative stability compared to dichlorotris(4-chlorophenyl)bismuth. Triphenylbismuth derivatives are well-documented in catalysis, but the 4-chloro substitution could modulate electronic properties for specialized applications .

Bismuth Trichloride (BiCl₃)

- Structure: A simpler inorganic bismuth salt.

- Comparison: Lacks aryl groups, making it more reactive in Lewis acid catalysis but less stable under ambient conditions. BiCl₃ is widely used in organic synthesis, whereas organobismuth compounds like dichlorotris(4-chlorophenyl)bismuth may offer tailored reactivity in aryl-transfer reactions .

Halogen-Substitution Effects

Evidence from non-bismuth systems highlights the role of halogen substituents in modulating biological and chemical activity:

- Inhibitory Potency : In maleimide derivatives, 4-chlorophenyl substitution (IC₅₀ = 7.24 μM) showed lower potency than bromo- (4.37 μM) or iodo-substituted (4.34 μM) analogues, suggesting halogen size and polarizability influence activity .

- Anti-Inflammatory Activity : Pyrimidine derivatives with 4-chlorophenyl groups exhibited superior anti-inflammatory and analgesic activity compared to methoxy- or nitro-substituted analogues, attributed to enhanced lipophilicity and receptor binding .

Biological Activity

Bismuth, dichlorotris(4-chlorophenyl)- is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Bismuth, dichlorotris(4-chlorophenyl)- features a bismuth center coordinated with three 4-chlorophenyl groups and two chloride ions. The presence of chlorophenyl moieties enhances its reactivity and biological interactions. The compound's molecular formula is C12H8Cl2Bi, and its molecular weight is approximately 358.6 g/mol.

Biological Activity Overview

Bismuth compounds, including bismuth, dichlorotris(4-chlorophenyl)-, have demonstrated significant antimicrobial and anti-inflammatory properties. The following sections detail specific biological activities supported by research findings.

Antimicrobial Activity

Bismuth compounds are known for their antibacterial properties against a range of pathogens, including Helicobacter pylori (H. pylori) and methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy of bismuth is enhanced when combined with other agents.

Table 1: Antimicrobial Activity of Bismuth Compounds

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| Bismuth, dichlorotris(4-chlorophenyl)- | H. pylori | 2.2 |

| Bismuth combined with thiols | MRSA | 5 - 7 |

| Bismuth-thiol complex (BisBAL) | Various Gram-positive bacteria | <17 |

Research indicates that the antibacterial activity of bismuth can be significantly enhanced when combined with lipophilic thiol compounds. For instance, the combination of bismuth with dimercaprol (BAL) showed a 25- to 300-fold increase in antibacterial potency against various bacterial strains .

Anti-inflammatory Activity

Bismuth compounds have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study: Bismuth in Inflammatory Conditions

A study investigated the effects of bismuth-containing therapies on patients with inflammatory bowel disease (IBD). The results indicated that patients receiving bismuth-based treatments experienced a reduction in inflammatory markers compared to those on standard therapies .

The mechanisms underlying the biological activity of bismuth, dichlorotris(4-chlorophenyl)- are multifaceted:

- Interaction with Biological Molecules : Bismuth can bind to proteins and nucleic acids, altering their function and stability.

- Generation of Reactive Species : Bismuth compounds may induce oxidative stress in bacterial cells, leading to cell death.

- Synergistic Effects : The combination of bismuth with other agents (e.g., thiols) enhances its solubility and bioavailability, improving overall efficacy .

Pharmacokinetics

The pharmacokinetics of bismuth compounds are crucial for understanding their therapeutic potential. Studies have shown that bismuth is rapidly absorbed in the gastrointestinal tract, with a median time to peak concentration (tmax) of approximately 0.75 hours . The half-life varies between formulations but generally ranges from 11 to 13 hours.

Table 2: Pharmacokinetic Parameters of Bismuth

| Parameter | Value |

|---|---|

| tmax | 0.75 hours |

| Half-life | 11-13 hours |

| Bioavailability | High |

Q & A

Q. What spectroscopic and crystallographic techniques are recommended for characterizing the coordination environment of bismuth in dichlorotris(4-chlorophenyl)bismuth complexes?

Basic Research Question

To elucidate the coordination geometry and bonding, employ X-ray crystallography to determine bond distances, angles, and space group symmetry. For example, monoclinic systems (e.g., P2₁ space group) with lattice parameters such as a = 9.1491 Å and β = 111.587° have been used to resolve analogous chlorophenyl-containing structures . Complement this with solid-state NMR to analyze quadrupole coupling constants and asymmetry parameters, particularly for deuterated analogs . IR spectroscopy can identify vibrational modes of chlorophenyl ligands and Bi–Cl bonds.

Q. How can researchers resolve contradictions in reported thermal stability data for bismuth-based organometallic compounds?

Advanced Research Question

Contradictions often arise from synthetic conditions (e.g., solvent polarity, temperature) or impurities. Strategies include:

- Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to profile decomposition temperatures and enthalpic changes.

- Replicating synthesis under controlled atmospheres (e.g., inert gas) to minimize oxidation.

- Crystallographic validation of batch-to-batch structural integrity, as seen in studies on ruthenium complexes with triphenylphosphine ligands .

Q. What synthetic routes are effective for introducing chlorophenyl ligands to bismuth centers?

Basic Research Question

Two primary methods:

Transmetalation : React BiCl₃ with Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) in anhydrous THF.

Direct ligand substitution : Use aryl lithium reagents (e.g., 4-chlorophenyllithium) with Bi(III) precursors. Monitor reactions via in situ NMR to track intermediate formation, as demonstrated in syntheses of substituted triazoles .

Q. How can computational methods predict the reactivity of dichlorotris(4-chlorophenyl)bismuth with nucleophiles?

Advanced Research Question

Density Functional Theory (DFT) simulations model transition states and molecular orbital interactions. For example:

- Calculate Gibbs free energy barriers for ligand substitution.

- Validate predictions with stopped-flow kinetics to measure reaction rates experimentally.

- Cross-reference with crystallographic data to confirm bond-length changes post-reaction .

Q. What analytical methods ensure purity and stoichiometry in synthesized dichlorotris(4-chlorophenyl)bismuth?

Basic Research Question

- Elemental analysis (CHNS/O) to verify C, H, N, and Cl content.

- High-resolution mass spectrometry (HRMS) for molecular ion detection.

- Single-crystal X-ray diffraction to confirm molecular geometry and ligand ratios, as applied to thiazole derivatives .

Q. What strategies mitigate ligand dissociation in dichlorotris(4-chlorophenyl)bismuth during catalytic applications?

Advanced Research Question

- Solvent selection : Use coordinating solvents (e.g., DMSO) to stabilize intermediates.

- Ligand modification : Introduce electron-withdrawing groups (e.g., nitro) to strengthen Bi–C bonds.

- Variable-temperature NMR to monitor dissociation kinetics, a method used in hydrazine coordination studies .

Q. What safety protocols are critical when handling chlorinated aryl bismuth compounds?

Basic Research Question

- Conduct reactions in gloveboxes under nitrogen/argon to prevent hydrolysis.

- Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact.

- Follow waste disposal guidelines for chlorinated byproducts, as outlined in safety protocols for pyrimidine derivatives .

Q. How are intermolecular interactions (e.g., π–π stacking) analyzed in crystalline dichlorotris(4-chlorophenyl)bismuth?

Advanced Research Question

- X-ray crystallography measures centroid-to-centroid distances (e.g., 3.8–4.2 Å for π–π interactions) .

- Hirshfeld surface analysis quantifies contact contributions (e.g., H···Cl vs. H···H interactions).

- Compare with structural data from thiadiazinone complexes showing similar packing motifs .

Q. What challenges arise in achieving high yields for bismuth organometallic syntheses, and how are they addressed?

Basic Research Question

Challenges include Bi’s low electronegativity and sensitivity to moisture. Solutions:

- Use ligand excess (2–3 equivalents) to drive reactions.

- Employ Schlenk techniques for air-free handling.

- Optimize via thin-layer chromatography (TLC) to track byproduct formation, as in triazole syntheses .

Q. How do solvent polarity and coordinating ability influence reaction pathways in dichlorotris(4-chlorophenyl)bismuth-mediated catalysis?

Advanced Research Question

- Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, altering rate laws.

- Kinetic profiling under varying solvents identifies nucleophilic vs. electrophilic pathways.

- Cross-reference with ruthenium complex studies, where solvent coordination dictated hydrazine activation .

Properties

CAS No. |

77760-10-2 |

|---|---|

Molecular Formula |

C18H12BiCl5 |

Molecular Weight |

614.5 g/mol |

IUPAC Name |

dichloro-tris(4-chlorophenyl)bismuth |

InChI |

InChI=1S/3C6H4Cl.Bi.2ClH/c3*7-6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 |

InChI Key |

XYIFZIMPBZNAJB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Bi](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.